molecular formula C35H60O2 B12069099 Cholest-5-en-3-ol (3b)-, octanoate-1-13C

Cholest-5-en-3-ol (3b)-, octanoate-1-13C

Cat. No.: B12069099
M. Wt: 512.8 g/mol
InChI Key: SKLBBRQPVZDTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-5-en-3-ol (3b)-, octanoate-1-13C is a labeled derivative of cholesterol, where the octanoate ester is tagged with the carbon-13 isotope at the first carbon position. This compound is used in various scientific studies to trace and analyze metabolic pathways due to the presence of the carbon-13 isotope, which is detectable by nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-ol (3b)-, octanoate-1-13C typically involves the esterification of cholesterol with octanoic acid labeled with carbon-13 at the first position. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol (3b)-, octanoate-1-13C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Cholest-5-en-3-ol (3b)-, octanoate-1-13C is widely used in scientific research, including:

    Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and metabolic pathways.

    Biology: Employed in studies of lipid metabolism and cholesterol transport within cells.

    Medicine: Utilized in research on cholesterol-related diseases and the development of cholesterol-lowering drugs.

    Industry: Applied in the production of labeled compounds for pharmaceutical research and development.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3b)-, octanoate-1-13C involves its incorporation into metabolic pathways where it mimics the behavior of natural cholesterol. The carbon-13 isotope allows researchers to track its movement and transformation within biological systems using NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in cholesterol metabolism and related processes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol-3-octanoate: Similar structure but without the carbon-13 labeling.

    Cholesteryl oleate: Another ester of cholesterol with oleic acid instead of octanoic acid.

    Cholesteryl palmitate: An ester of cholesterol with palmitic acid.

Uniqueness

Cholest-5-en-3-ol (3b)-, octanoate-1-13C is unique due to the presence of the carbon-13 isotope, which makes it a valuable tool for tracing and analyzing metabolic pathways. This isotopic labeling provides a distinct advantage in NMR spectroscopy studies, allowing for precise tracking and analysis of the compound’s behavior in various systems.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLBBRQPVZDTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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